

synthesis of 1-(Phenylazo)-2-naphthalenamine

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Compound of Interest

Compound Name: Yellow AB

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An In-depth Technical Guide to the Synthesis of 1-(Phenylazo)-2-naphthalenamine (**Yellow AB**)

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Phenylazo)-2-naphthalenamine, an azo dye commonly known as **Yellow AB** or C.I. Solvent Yellow 5. The synthesis is a classic example of a diazo coupling reaction, involving two primary stages: the diazotization of aniline and the subsequent azo coupling of the resulting benzenediazonium salt with 2-naphthalenamine. This document offers detailed chemical principles, experimental protocols, characterization data, and safety considerations pertinent to its synthesis, tailored for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Azo compounds, characterized by the presence of a diazene functional group ($-N=N-$) linking two aromatic rings, constitute the largest and most versatile class of synthetic dyes. Their extensive conjugation is responsible for their vibrant colors, leading to widespread application in the textile, printing, and chemical industries. 1-(Phenylazo)-2-naphthalenamine (CAS No. 85-84-7) is a notable member of this family, historically used as a colorant.^{[1][2]} The synthesis route is a robust two-step process. The first stage involves the conversion of a primary aromatic amine, aniline, into a benzenediazonium salt. The second stage is the electrophilic aromatic substitution reaction where this diazonium salt couples with an electron-rich nucleophile, 2-naphthalenamine, to form the final azo dye.^[1]

Physicochemical and Characterization Data

The key identifying properties and characterization data for 1-(Phenyldiazenyl)-2-naphthalenamine are summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | 1-(Phenyldiazenyl)naphthalen-2-amine | [2] |
| Synonyms | Yellow AB, C.I. Solvent Yellow 5, C.I. 11380 | [1][3] |
| CAS Number | 85-84-7 | [4] |
| Molecular Formula | C ₁₆ H ₁₃ N ₃ | [4] |
| Molecular Weight | 247.30 g/mol | [4] |
| Appearance | Orange or red platelets/crystals | [3][5] |
| Melting Point | 102-104 °C | [1][4] |
| Solubility | Insoluble in water; Soluble in ethanol, acetic acid, and oils. | [2][5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |
|---------------------|--|--------------|
| UV-Vis | In ethanol, the solution appears orange. Addition of HCl causes a shift to red. | [1] |
| FT-IR (KBr) | Characteristic peaks expected for N-H stretching, aromatic C-H stretching, N=N stretching, and C=C aromatic ring stretching. | - |
| ¹ H NMR | Complex aromatic multiplets expected in the range of δ 7.0-8.5 ppm. A broad singlet corresponding to the -NH ₂ protons. | - |
| ¹³ C NMR | Multiple signals expected in the aromatic region (δ 110-150 ppm). | - |

Synthesis Pathway and Mechanism

The synthesis of 1-(Phenylazo)-2-naphthalenamine proceeds via diazotization followed by an azo coupling reaction.

Overall Reaction

The overall reaction can be summarized as follows: $\text{C}_6\text{H}_5\text{NH}_2 + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}$
 $\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + \text{C}_{10}\text{H}_7\text{NH}_2 \rightarrow \text{C}_{16}\text{H}_{13}\text{N}_3 + \text{HCl}$

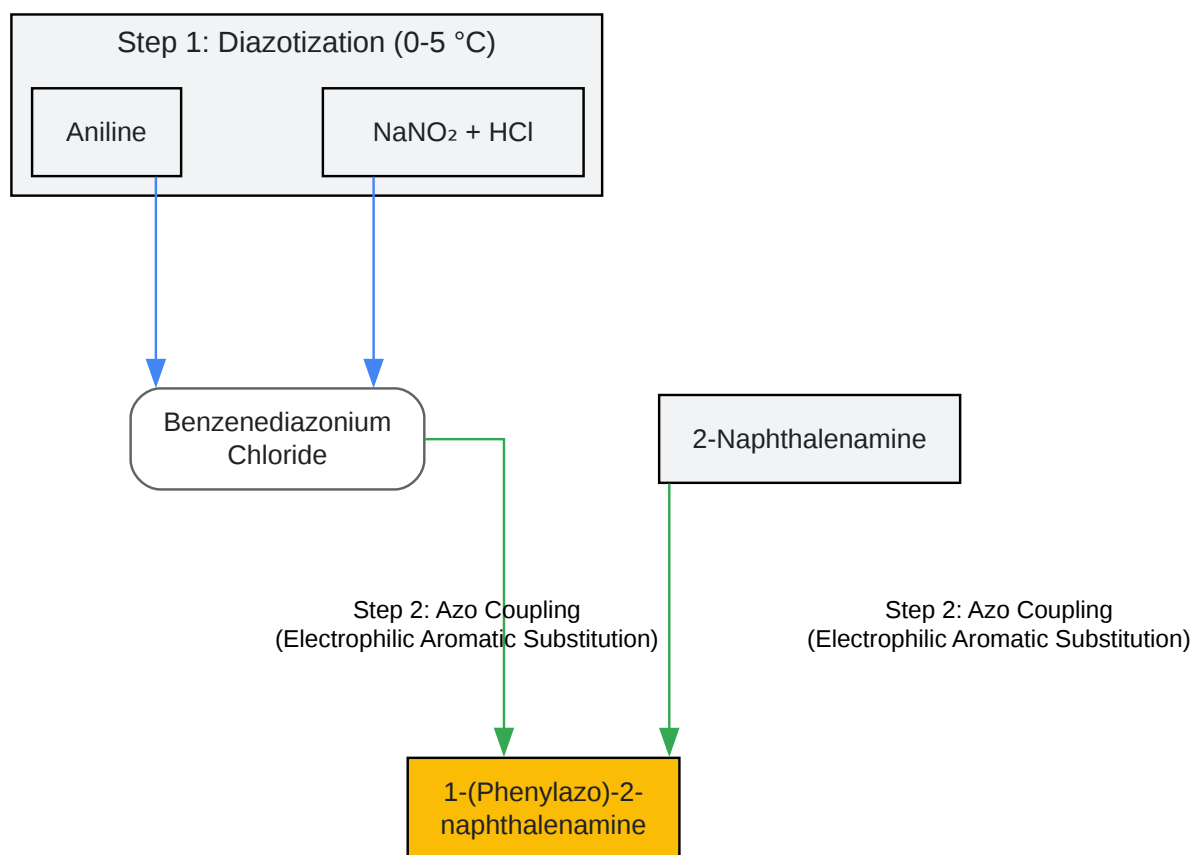
Reaction Mechanism

Step 1: Diazotization of Aniline In a cold, acidic solution (typically HCl), sodium nitrite (NaNO_2) is protonated to form nitrous acid (HNO_2). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO^+). The lone pair of the nitrogen atom in aniline attacks the nitrosonium ion. Subsequent proton transfers and the elimination of a water molecule result in the formation of the relatively stable benzenediazonium ion. This step is critically

temperature-sensitive and must be maintained between 0-5 °C to prevent the diazonium salt from decomposing.[6]

Step 2: Azo Coupling The benzenediazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring of 2-naphthalenamine. The amino group (-NH₂) is a strong activating group, directing the substitution to the ortho position (C1). The diazonium ion attacks the C1 position of the naphthalene ring, followed by the elimination of a proton to restore aromaticity, yielding the final product, 1-(Phenylazo)-2-naphthalenamine.[6]

Visualization of Synthesis Pathway



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Caption: Reaction scheme for the synthesis of 1-(Phenylazo)-2-naphthalenamine.

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and desired scale.

Materials and Reagents

- Aniline ($\text{C}_6\text{H}_5\text{NH}_2$), Reagent Grade
- Sodium Nitrite (NaNO_2), ACS Grade
- Concentrated Hydrochloric Acid (HCl , ~37%)
- 2-Naphthalenamine ($\text{C}_{10}\text{H}_7\text{NH}_2$), >98% purity
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$), for recrystallization
- Urea (optional, to quench excess nitrous acid)
- Sodium Hydroxide (NaOH), for pH adjustment if needed
- Crushed Ice
- Distilled Water

Protocol 1: Preparation of Benzenediazonium Chloride

- In a 250 mL beaker, combine aniline (e.g., 0.05 mol) with a mixture of concentrated HCl (e.g., 15 mL) and water (25 mL).
- Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. Aniline hydrochloride may precipitate as a fine slurry.
- In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.052 mol) in cold water (e.g., 15 mL).
- Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

- After the addition is complete, stir the mixture for an additional 15 minutes. The formation of a clear solution indicates the successful creation of the benzenediazonium salt. Keep this solution in the ice bath for immediate use in the next step.

Protocol 2: Azo Coupling Reaction

- In a separate 500 mL beaker, dissolve 2-naphthalenamine (e.g., 0.05 mol) in a suitable solvent such as dilute acetic acid or ethanol/water mixture.
- Cool this solution to 5-10 °C in an ice bath with vigorous stirring.
- Slowly add the cold benzenediazonium chloride solution (from Protocol 1) to the 2-naphthalenamine solution. The addition should be done portion-wise over 20-30 minutes, maintaining the temperature below 10 °C.
- A colored precipitate of 1-(Phenylazo)-2-naphthalenamine should form immediately.[\[1\]](#)
- Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Protocol 3: Isolation and Purification

- Collect the precipitated product by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with cold water to remove any unreacted salts and acid.
- The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or glacial acetic acid.[\[1\]](#)[\[5\]](#)
- Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at low temperature.
- Weigh the final product and calculate the percentage yield.

Visualization of Experimental Workflow

```
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fontcolor="#202124"]; analysis [label="6. Characterization\n(Melting Point, Spectroscopy)",
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// Workflow sequence start -> diazotization; start -> coupling_prep; diazotization -> coupling;
coupling_prep -> coupling; coupling -> filtration; filtration -> purification; purification -> analysis;
analysis -> end; }
```

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References

- 1. YELLOW AB CAS#: 85-84-7 [m.chemicalbook.com]
- 2. Yellow No. 2 | C₁₆H₁₃N₃ | CID 6824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
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